

# Spectroscopic Characterization of 1-(3-Phenoxyphenyl)guanidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Phenoxyphenyl)guanidine

Cat. No.: B173586

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(3-phenoxyphenyl)guanidine**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of closely related analogs, such as 1,3-diphenylguanidine and other N-arylguanidines. Detailed experimental protocols for the acquisition of these spectra are also provided, along with a representative signaling pathway illustrating a potential biological role of guanidine derivatives.

## Chemical Structure and Properties

**1-(3-Phenoxyphenyl)guanidine** is an aromatic guanidine derivative with the following structure:

- Molecular Formula:  $C_{13}H_{13}N_3O$
- Molecular Weight: 227.26 g/mol
- IUPAC Name: **1-(3-phenoxyphenyl)guanidine**

The structure features a central guanidine core attached to a 3-phenoxyphenyl group. The presence of aromatic rings and the highly basic guanidine moiety are expected to dominate its

spectroscopic features.

## Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of **1-(3-phenoxyphenyl)guanidine**. These values are derived from predictive models and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1-(3-phenoxyphenyl)guanidine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.40 - 7.20	m	5H	Protons of the terminal phenyl ring
~7.15	t	1H	Proton at position 5 of the central phenyl ring
~6.90 - 6.70	m	3H	Protons at positions 2, 4, and 6 of the central phenyl ring
~5.5 - 7.0	br s	4H	NH <sub>2</sub> and NH protons of the guanidine group

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **1-(3-phenoxyphenyl)guanidine**[\[1\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment
~160.0	GuanidinyI Carbon (C=N)
~158.0	C-O of the phenoxy group
~157.5	C-O of the phenoxy group
~142.0	C-N of the guanidine group
~130.5	Aromatic CH
~129.8	Aromatic CH
~124.0	Aromatic CH
~119.5	Aromatic CH
~119.0	Aromatic CH
~115.0	Aromatic CH

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **1-(3-phenoxyphenyl)guanidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H Stretching (guanidine NH and NH <sub>2</sub> )
3100 - 3000	Medium	Aromatic C-H Stretching
~1650	Strong	C=N Stretching (guanidine)
1600 - 1450	Medium to Strong	Aromatic C=C Stretching
~1240	Strong	Aryl-O-Aryl Asymmetric Stretching
~880 - 750	Strong	Aromatic C-H Bending (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(3-phenoxyphenyl)guanidine**<sup>[2]</sup>

Adduct	Predicted m/z
[M+H] <sup>+</sup>	228.11315
[M+Na] <sup>+</sup>	250.09509
[M-H] <sup>-</sup>	226.09859

Expected Fragmentation Pattern: The fragmentation of the molecular ion ([M+H]<sup>+</sup>) is expected to involve the cleavage of the ether linkage and the guanidine group. Key fragments would likely correspond to the phenoxyphenyl cation and various fragments of the guanidine moiety.

## UV-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Maxima for **1-(3-phenoxyphenyl)guanidine** in a Polar Solvent (e.g., Ethanol or Methanol)

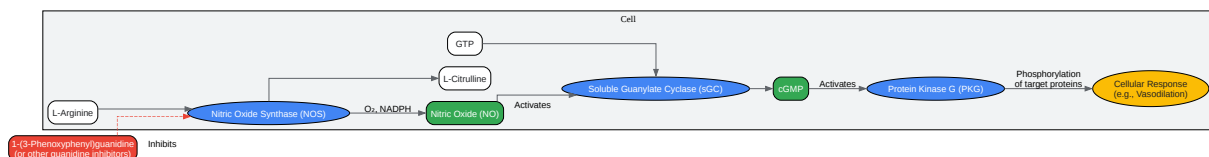
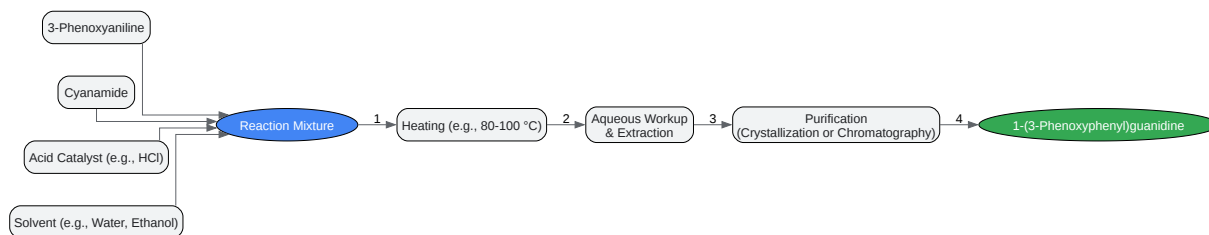
$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )	Transition
~210 - 220	High	$\pi \rightarrow \pi$
~260 - 280	Medium to Low	$n \rightarrow \pi$ and $\pi \rightarrow \pi^*$ (aromatic)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

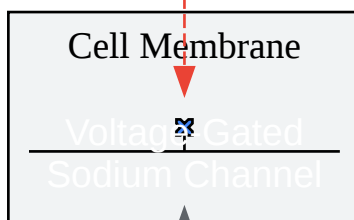
### Synthesis of 1-(3-Phenoxyphenyl)guanidine

A common method for the synthesis of N-arylguanidines is the reaction of the corresponding amine with cyanamide in the presence of an acid catalyst.<sup>[3][4]</sup>



1-(3-Phenoxyphenyl)guanidine

Blocks



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